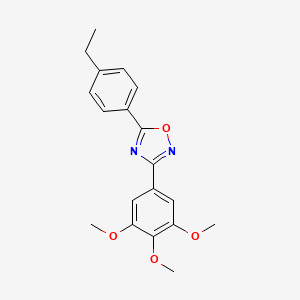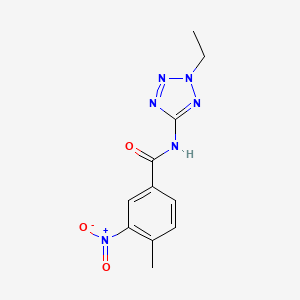![molecular formula C15H11Cl2NO3 B5811915 methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DCB-MBO and has been shown to have a range of interesting properties that make it useful for a variety of applications. In
Mecanismo De Acción
The mechanism of action of DCB-MBO is not yet fully understood. However, it is believed that DCB-MBO works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, DCB-MBO has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCB-MBO has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, DCB-MBO has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver, as well as a beneficial effect on glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCB-MBO in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. In addition, DCB-MBO has a relatively low toxicity profile, which makes it a safe compound to work with in the lab.
However, there are also some limitations to using DCB-MBO in lab experiments. For example, the mechanism of action of DCB-MBO is not yet fully understood, which makes it difficult to interpret the results of experiments. In addition, DCB-MBO is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on DCB-MBO. One area of research is in the development of new cancer treatments based on DCB-MBO. This could involve the synthesis of new compounds that are similar to DCB-MBO but have improved potency or selectivity.
Another area of research is in the study of the mechanism of action of DCB-MBO. By understanding how DCB-MBO works at the molecular level, it may be possible to develop new cancer treatments that target specific enzymes or pathways involved in cancer growth and proliferation.
Finally, DCB-MBO may also have potential applications in other areas of research, such as the treatment of inflammatory diseases or metabolic disorders. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, DCB-MBO is a promising compound that has a range of potential applications in scientific research. Its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and beneficial effects on glucose metabolism make it a valuable tool for studying a range of biological processes. Further research is needed to fully understand the mechanism of action of DCB-MBO and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of DCB-MBO involves several steps, including the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoic acid to form the amide. Finally, this amide is methylated using dimethyl sulfate to form the final product, methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
DCB-MBO has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DCB-MBO has been shown to have potent anti-cancer activity in vitro against a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, DCB-MBO has been shown to be effective in inhibiting the growth of tumors in animal models.
Propiedades
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-4-2-3-5-13(10)18-14(19)11-8-9(16)6-7-12(11)17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAAZXJFUCHYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)

![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)

![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)